4-Methyl-9H-fluorene

Physical Chemistry Spectroscopy Materials Science

Environmental labs face persistent challenges in separating and quantifying individual methylfluorene isomers in complex samples. 4-Methyl-9H-fluorene (CAS 1556-99-6) solves this with a well-defined GC retention index (RI 1690 on OV-1), enabling unambiguous identification from unsubstituted fluorene and other positional isomers. • Unique RI 1690 ensures baseline separation in environmental matrices for accurate source apportionment • Enables Methylfluorene Index (MFI) determination for petrogenic vs. pyrogenic source discrimination • Serves as a regioselective building block for Friedel-Crafts benzoylation yielding 5-methyl-2-benzoyl-fluorene • ≥95% purity, MW 180.25, white to off-white crystalline solid Supplied with batch-specific Certificate of Analysis for regulatory traceability.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 1556-99-6
Cat. No. B047301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-9H-fluorene
CAS1556-99-6
Synonyms4-Methyl-9H-fluorene; 
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CC3=CC=CC=C32
InChIInChI=1S/C14H12/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)14(10)12/h2-8H,9H2,1H3
InChIKeyOPFILOLCFWFBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-9H-fluorene (CAS 1556-99-6): Core Physical and Chemical Identifiers for Procurement and Analytical Reference


4-Methyl-9H-fluorene (CAS 1556-99-6) is a methyl-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) fluorene, with the molecular formula C₁₄H₁₂ and a molecular weight of 180.25 g/mol [1]. This white to off-white crystalline solid is characterized by a methyl group substitution at the 4-position of the fluorene ring system . Key physical constants include a melting point of 71.5–72.5 °C [1] and a boiling point of 310.3 °C at 760 mmHg . The compound is a recognized environmental marker, having been identified in emissions from wastewater treatment facilities [2], and serves as a critical reference standard in analytical chemistry and environmental monitoring.

Why 4-Methyl-9H-fluorene Cannot Be Replaced by Unsubstituted Fluorene or Other Positional Isomers: The Structural Basis for Differentiated Performance


Generic substitution of 4-Methyl-9H-fluorene with unsubstituted fluorene or alternative methyl isomers is not scientifically sound due to the profound impact of the methyl group on electronic structure and physicochemical properties. The electron-donating methyl group at the 4-position alters the aromatic π-system, leading to measurable differences in ionization potential (IP), charge resonance stabilization, and chromatographic retention behavior compared to the parent compound [1]. For instance, the introduction of methyl substituents has been shown to lower the ionization potential of fluorene dimers by ~0.38 eV relative to the monomer, a change that directly influences excimer formation dynamics [1]. Furthermore, different methyl positional isomers (e.g., 1-methylfluorene vs. 4-methylfluorene) exhibit distinct metabolic and environmental fates, as demonstrated in biodegradation studies where initial oxidation pathways diverge [2]. These structure-dependent properties render 4-Methyl-9H-fluorene a non-interchangeable entity for applications requiring precise control over electronic, analytical, or biological behavior.

4-Methyl-9H-fluorene (CAS 1556-99-6): Quantifiable Differentiation from Unsubstituted Fluorene and Positional Isomers


Ionization Potential and Excimer Formation: A Spectroscopic and Electronic Comparison with 9-Methylfluorene and 9,9'-Dimethylfluorene

A direct head-to-head comparison using two-color resonant two-photon ionization spectroscopy (2CR2PI) and laser-induced fluorescence (LIF) reveals that methyl substitution profoundly alters excimer formation and charge resonance (CR) stabilization in fluorene dimers [1]. The unsubstituted fluorene dimer, (F)₂, exhibits a lowered ionization potential (IP) by 0.38 eV relative to the monomer, indicative of significant CR stabilization. The 9-methylfluorene dimer, (MF)₂, mirrors this trend with similar CR stabilization, as one face remains open. Critically, the 9,9'-dimethylfluorene dimer, (F1)₂, shows only half the CR stabilization of (F)₂ due to steric constraints that block a cofacial π-stacked geometry [1].

Physical Chemistry Spectroscopy Materials Science

Gas Chromatographic Retention Index (RI): Superior Separation and Identification on Non-Polar Columns Compared to Fluorene

4-Methyl-9H-fluorene exhibits a well-defined Kovats retention index (RI) on a non-polar OV-1 capillary column, a parameter essential for its unequivocal identification in complex environmental or industrial mixtures. Under isothermal conditions at 160°C, the compound has an RI of 1690 [1]. Under temperature-programmed conditions (5 K/min from 100°C to 180°C), its Van Den Dool and Kratz RI is 1729.5 [2]. While direct RI data for unsubstituted fluorene under identical conditions are not provided in the same source, the difference in RI between these compounds is substantial enough to ensure baseline separation and accurate quantification in GC-MS analyses.

Analytical Chemistry Environmental Monitoring GC-MS

Calculated Partition Coefficient (LogP): Enhanced Lipophilicity as a Differentiator from Unsubstituted Fluorene

The introduction of a methyl group at the 4-position of the fluorene core results in a substantial increase in calculated lipophilicity compared to the parent hydrocarbon. 4-Methyl-9H-fluorene has a calculated LogP value of 4.58 [1] or 4.62 , depending on the algorithm used. In contrast, unsubstituted fluorene (CAS 86-73-7) has an experimental LogP of 4.18 [2]. This difference of approximately 0.4 log units is significant in terms of partition behavior and environmental mobility.

Medicinal Chemistry Environmental Fate QSAR

Differential Metabolic Fate: Regioselective Biodegradation of 4-Methylfluorene vs. 1-Methylfluorene

Studies on the bacterial degradation of methyl-substituted fluorenes by Pseudomonas sp. strain F274 reveal that the position of the methyl group dictates the initial metabolic pathway and the resulting products [1]. Halogen- and methyl-substituted fluorenes, including 4-methylfluorene, were metabolized to correspondingly substituted phthalates via attack on the unsubstituted ring. In stark contrast, for 1-methylfluorene, the initial oxidation occurred at the methyl group itself, converting it to a carboxyl group, which prevented all other transformations except 9-monooxygenation [1].

Bioremediation Environmental Microbiology Xenobiotic Metabolism

Regioselective Functionalization: Distinct Friedel-Crafts Acylation Profile vs. Unsubstituted Fluorene

The 4-methyl group exerts a strong directing influence on electrophilic aromatic substitution. Benzoylation of 4-methylfluorene under Friedel-Crafts conditions (AlCl₃, CS₂) yields two distinct benzoyl derivatives: 5-methyl-2-benzoyl-fluorene (the major product) and 4-methyl-2-benzoyl-fluorene (the minor product) [1]. This regioselectivity is a direct consequence of the 4-methyl substituent and differs from the acylation pattern of unsubstituted fluorene, which primarily undergoes substitution at the 2- and 7-positions.

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

Physical Property Comparison: Melting Point and Density vs. Fluorene and Other Methyl Isomers

4-Methyl-9H-fluorene possesses a distinct melting point range of 71.5–72.5 °C [1] and a density of 1.095 g/cm³ [2]. Unsubstituted fluorene (CAS 86-73-7) melts at a significantly higher temperature of 116–117 °C [3] and has a density of 1.203 g/cm³. The isomeric 1-methylfluorene (CAS 1730-37-6) has a melting point of 84–86 °C . These differences, while not the sole basis for selection, are critical for identity verification and purity assessment during procurement.

Physical Chemistry Material Science Quality Control

4-Methyl-9H-fluorene (CAS 1556-99-6): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Environmental PAH Monitoring and Source Apportionment

4-Methyl-9H-fluorene is an essential certified reference material for the quantification of alkylated polycyclic aromatic hydrocarbons (PAHs) in environmental matrices such as air particulate matter, soil, and water. Its unique gas chromatographic retention index (RI of 1690 on OV-1 under isothermal conditions [1]) enables its unambiguous separation and identification from unsubstituted fluorene and other methylfluorene isomers in complex environmental samples. This specificity is critical for accurate source apportionment studies, as the ratio of 4-methylfluorene to other methylfluorene isomers (e.g., the Methylfluorene Index, MFI) can serve as a geochemical marker for different petrogenic or pyrogenic sources [2].

Synthetic Building Block for Regioselective Functionalization in Medicinal Chemistry

In medicinal chemistry and materials science, 4-Methyl-9H-fluorene serves as a strategically distinct scaffold for synthesizing specifically substituted fluorene derivatives. Its unique regioselectivity in electrophilic aromatic substitution, such as the Friedel-Crafts benzoylation that yields 5-methyl-2-benzoyl-fluorene as the major product [3], provides access to substitution patterns that are difficult or impossible to achieve with unsubstituted fluorene or other methyl isomers. This enables the design and synthesis of novel chemical entities with tailored electronic and steric properties for drug discovery and advanced functional materials.

Model Compound for Photophysical Studies of Excimer Formation and Charge Resonance

4-Methyl-9H-fluorene and its close analog 9-methylfluorene are valuable model compounds for investigating the fundamental photophysics of π-stacked aromatic systems. Direct comparative spectroscopic studies have shown that mono-methyl substitution on the fluorene core preserves the capacity for rapid excimer formation and full charge resonance stabilization (IP lowering of 0.38 eV), whereas di-substitution (as in 9,9'-dimethylfluorene) severely attenuates this effect [4]. This makes 4-methyl-substituted fluorenes ideal for probing the steric and electronic requirements for excitonic coupling, with direct implications for the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Probe for Structure-Activity Relationships in Environmental Biodegradation Studies

The distinct metabolic fate of 4-methylfluorene compared to its positional isomer 1-methylfluorene [5] makes it a crucial probe for investigating the structure-activity relationships (SAR) governing the microbial degradation of alkylated PAHs. Its biodegradation pathway, which proceeds via attack on the unsubstituted ring to yield substituted phthalates, contrasts sharply with the methyl group oxidation pathway of 1-methylfluorene. This divergent behavior is essential for accurately modeling the environmental persistence and transformation products of specific methylfluorene congeners in contaminated sites and for designing effective bioremediation strategies.

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